Cyclovirobuxine D
Übersicht
Beschreibung
Cyclovirobuxine D is a steroidal alkaloid derived from the plant Buxus microphylla, commonly known as boxwood. This compound has been traditionally used in Chinese medicine for its cardiovascular benefits. It has been shown to alleviate inflammatory and neuropathic pain, primarily through the inhibition of voltage-gated calcium channels .
Wissenschaftliche Forschungsanwendungen
Cyclovirobuxine D hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Steroidalkaloiden und deren chemischen Eigenschaften verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse wie Mitophagie und Apoptose untersucht.
Medizin: Wird bei der Behandlung von Herz-Kreislauf-Erkrankungen, Schmerzmanagement und Krebstherapie eingesetzt.
Industrie: Wird bei der Entwicklung von fortschrittlichen Arzneistoffzufuhrsystemen eingesetzt, um die Löslichkeit und Bioverfügbarkeit zu verbessern
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung spannungsabhängiger Calciumkanäle, insbesondere Ca v 3.2-Kanäle . Diese Hemmung führt zur Abschwächung der neuronalen Erregbarkeit und zur Schmerzlinderung. Zusätzlich induziert sie Mitophagie und Apoptose in Krebszellen, indem sie die Expression des Mitophagie-Rezeptors BNIP3 verstärkt und seine Interaktion mit LC3 fördert . Die Verbindung aktiviert auch den Nrf2-Signalweg, der eine entscheidende Rolle bei seinen antioxidativen und zellschützenden Wirkungen spielt .
Wirkmechanismus
Cyclovirobuxine D (CVB-D) is a natural compound derived from Buxus microphylla, a traditional Chinese medicine. It has been developed as a safe and effective cardiovascular drug in China . This article will delve into the mechanism of action of this compound.
Target of Action
The primary targets of this compound are the voltage-gated Ca v 2.2 and Ca v 3.2 channels . These channels play a crucial role in the transmission of electrical signals in nerve cells, and their inhibition can lead to analgesic effects .
Mode of Action
This compound interacts with its targets primarily by inhibiting these channels . This inhibition attenuates the excitability of isolated dorsal root ganglion neurons, which in turn leads to pain-relieving effects .
Biochemical Pathways
This compound affects several biochemical pathways. It potently inhibits voltage-gated Ca v 2.2 and Ca v 3.2 channels . It also induces autophagy and attenuates the phosphorylation of Akt and mTOR . Moreover, it suppresses cell cycle progression and induces mitochondria-mediated apoptosis .
Pharmacokinetics
It’s known that the compound shows comparable analgesic effects by intraplantar or intraperitoneal administration , suggesting that it can be effectively absorbed and distributed in the body.
Result of Action
This compound has several molecular and cellular effects. It induces apoptosis and mitochondrial damage in various cancer cells . It also provokes mitophagy, which potentiates apoptosis by promoting mitochondrial dysfunction . Furthermore, it has strong and persistent analgesic effects against several mouse models of pain .
Action Environment
The action of this compound can be influenced by environmental factors such as the physiological environment of the cells. For example, preincubation with this compound could significantly increase cell viability, attenuate cytopathological changes, and inhibit the expression levels of pyroptosis-related proteins in a high glucose environment .
Biochemische Analyse
Biochemical Properties
Cyclovirobuxine D interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to activate Nrf2-mediated antioxidant responses , which is crucial for cellular defense against oxidative stress. This compound also inhibits voltage-gated Ca v 2.2 and Ca v 3.2 channels , which are involved in various cellular functions including muscle contraction and neurotransmitter release.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to protect against diabetic cardiomyopathy by ameliorating oxidative damage . In cancer cells, this compound inhibits cell proliferation and induces apoptosis . It also provokes mitophagy in lung cancer cells , a process that is crucial for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the KIF11-CDK1-CDC25C-CyclinB1 G 2 /M phase transition regulatory network and the NF‑κB/JNK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to significantly ameliorate cardiac oxidative damage . The compound also exerts a remarkable cytoprotective effect against high glucose-induced neonatal rat cardiomyocyte damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to have strong and persistent analgesic effects against several mouse models of pain, including carrageenan- and CFA-induced inflammatory pain and paclitaxel-mediated neuropathic hypersensitivity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to suppress oxidative stress mainly by activation of the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative damage.
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study has shown that a self-nanoemulsifying drug delivery system can improve the bioavailability of this compound, suggesting its potential for enhanced transport and distribution .
Subcellular Localization
Current studies have shown that this compound can provoke mitophagy in lung cancer cells , suggesting its involvement in mitochondrial function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclovirobuxine D can be synthesized through various methods, including the preparation of nanosuspensions to improve its dissolution rate. One method involves wet media milling, where the compound is milled with stabilizers such as croscarmellose sodium and hydroxypropyl methyl cellulose acetate succinate . Another approach is the design of self-nanoemulsifying drug delivery systems, which enhance the bioavailability of the compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the Buxus microphylla plant, followed by purification processes to isolate the active compound. The use of advanced drug delivery systems, such as nanosuspensions and nanoemulsions, is also explored to improve its solubility and bioavailability .
Analyse Chemischer Reaktionen
Reaktionstypen: Cyclovirobuxine D unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es wurde gezeigt, dass sie über die p65/BNIP3/LC3-Achse Mitophagie induziert, was ihre apoptoseinduzierende Wirkung in Lungenkrebszellen verstärkt .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Bedingungen für diese Reaktionen umfassen oft kontrollierte Temperaturen und pH-Werte, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen seine oxidierten und reduzierten Formen, die unterschiedliche biologische Aktivitäten aufweisen. Zum Beispiel führt seine Interaktion mit der p65/BNIP3/LC3-Achse zur Induktion von Mitophagie und Apoptose in Krebszellen .
Vergleich Mit ähnlichen Verbindungen
Cyclovirobuxine D ist unter den Steroidalkaloiden einzigartig, da sie eine doppelte Rolle beim kardiovaskulären Schutz und Schmerzmanagement spielt. Ähnliche Verbindungen umfassen andere Alkaloide, die aus der Buxus-Art gewonnen werden, wie Buxamin und Buxenin. Diese Verbindungen haben ähnliche chemische Strukturen, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und therapeutischen Anwendungen .
Biologische Aktivität
Cyclovirobuxine D (CVB-D) is a steroidal alkaloid extracted from the traditional Chinese medicinal herb Buxus microphylla. It has gained attention for its diverse biological activities, particularly in oncology and cardiology. This article explores the biological activity of CVB-D, focusing on its mechanisms of action, therapeutic potential in cancer treatment, and effects on cardiovascular health.
Chemical Structure and Properties
- Molecular Formula : C26H46N2O
- Source : Extracted from Buxus microphylla
- Key Properties : Antioxidant, anti-inflammatory, and autophagy-regulating activities .
CVB-D exhibits its biological effects through several key mechanisms:
-
Anti-Cancer Activity :
- Cell Cycle Regulation : CVB-D inhibits the G2/M phase transition in non-small cell lung cancer (NSCLC) by targeting the KIF11-CDK1-CDC25C-CyclinB1 regulatory network. This leads to reduced cell proliferation and increased apoptosis in NSCLC cells .
- Induction of Apoptosis : In glioblastoma cells, CVB-D induces apoptosis through mitochondrial damage mediated by reactive oxygen species (ROS). It promotes mitochondrial translocation of Cofilin, leading to cell death .
- Mitophagy : CVB-D has been shown to provoke mitophagy in lung cancer cells, further contributing to its anti-cancer effects .
-
Cardioprotective Effects :
- Doxorubicin-Induced Cardiomyopathy : CVB-D pretreatment significantly mitigates doxorubicin-induced cardiac dysfunction and apoptosis in myocardial cells. This protective effect is attributed to its ability to regulate calcium cycling proteins, which are crucial for cardiac function .
- Analgesic Properties : Recent studies indicate that CVB-D exhibits strong analgesic effects by inhibiting specific voltage-gated calcium channels (Ca v2.2 and Ca v3.2), which are involved in pain transmission pathways .
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC) :
A study demonstrated that CVB-D significantly inhibited the growth of NSCLC cells both in vitro and in vivo using xenograft models. The treatment resulted in reduced tumor size and weight, indicating its potential as a therapeutic agent for NSCLC patients . -
Glioblastoma Multiforme :
Research indicated that CVB-D effectively reduced cell viability and induced apoptosis in glioblastoma cells (T98G and U251). The study highlighted that normal astrocytes were minimally affected, suggesting a selective action against cancerous cells . -
Cardiac Protection Against Chemotherapy :
In an experimental model, mice pretreated with CVB-D showed marked improvement in cardiac function following doxorubicin administration. Histological analysis revealed less myocardial damage compared to controls, underscoring CVB-D's cardioprotective properties .
Eigenschaften
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNAPBAUIVITMI-ABNIRSKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316983 | |
Record name | Cyclovirobuxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860-79-7 | |
Record name | Cyclovirobuxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclovirobuxine D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclovirobuxine D | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclovirobuxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclovirobuxin D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOVIROBUXINE D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51GY352868 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.